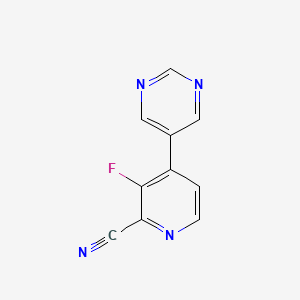












|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[CH:6][C:7]=1I.[N:11]1[CH:16]=[C:15](B(O)O)[CH:14]=[N:13][CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.C(Cl)Cl>[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[CH:6][C:7]=1[C:15]1[CH:16]=[N:11][CH:12]=[N:13][CH:14]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=NC=CC1I)C#N
|
|
Name
|
|
|
Quantity
|
5.23 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=CC(=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
8.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
24.44 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
12.22 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
PdCl2(dppf)-CH2Cl2Adduct
|
|
Quantity
|
0.524 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
crude material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
A vial containing
|
|
Type
|
CUSTOM
|
|
Details
|
was degassed with N2 for 5 min
|
|
Duration
|
5 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with EtOAc (3×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown residue
|
|
Type
|
CUSTOM
|
|
Details
|
to be chromatographed
|
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude material by silica gel chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
an ISCO machine (120 g column, 85 mL/min, 50-90% EtOAc in hexanes over 25 min, tr=10 min)
|
|
Duration
|
10 min
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=NC=CC1C=1C=NC=NC1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.39 mmol | |
| AMOUNT: MASS | 1.089 g | |
| YIELD: PERCENTYIELD | 44.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |